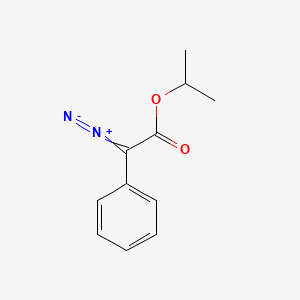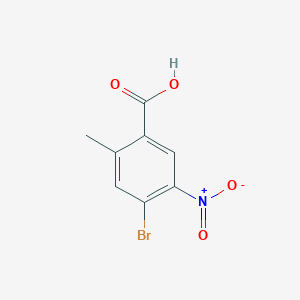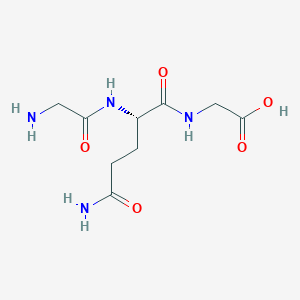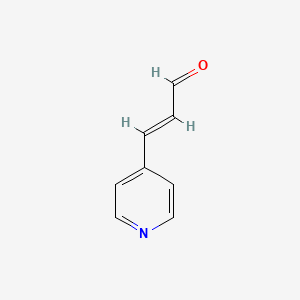
Bis(diethoxyoctyl)siloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethoxyoctyl)siloxane is a member of the polysiloxane family, which are compounds characterized by a backbone of alternating silicon and oxygen atoms. These compounds are known for their versatility and are used in various applications due to their unique chemical and physical properties.
Méthodes De Préparation
The synthesis of Bis(diethoxyoctyl)siloxane typically involves the hydrolysis or methanolysis of dichlorosilanes, followed by polycondensation or ring-opening polymerization to form high-weight polymers . Industrial production methods often involve the use of functionalized siloxanes to achieve the desired properties .
Analyse Des Réactions Chimiques
Bis(diethoxyoctyl)siloxane can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal complexes and often results in the formation of silanol groups.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and organometallic compounds, leading to the formation of substituted siloxanes
Applications De Recherche Scientifique
Bis(diethoxyoctyl)siloxane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support and in the preparation of functionalized siloxanes.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the creation of medical devices and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of Bis(diethoxyoctyl)siloxane involves its ability to form stable complexes with metal ions, which can then catalyze various chemical reactions. The silicon-oxygen backbone provides flexibility and stability, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Bis(diethoxyoctyl)siloxane is unique due to its specific functional groups and backbone structure. Similar compounds include:
Poly(dimethylsiloxane): Known for its use in medical and industrial applications.
Poly(diethylsiloxane): Used in similar applications but with different physical properties.
Poly(diphenylsiloxane): Characterized by its high melting point and unique mesophase behavior.
Propriétés
IUPAC Name |
[diethoxy(octyl)silyl]oxy-diethoxy-octylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54O5Si2/c1-7-13-15-17-19-21-23-30(25-9-3,26-10-4)29-31(27-11-5,28-12-6)24-22-20-18-16-14-8-2/h7-24H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGMUHMPYEAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)O[Si](CCCCCCCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
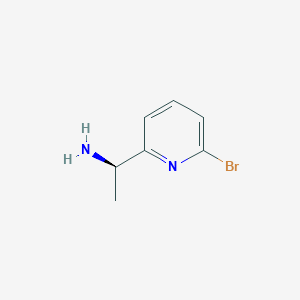

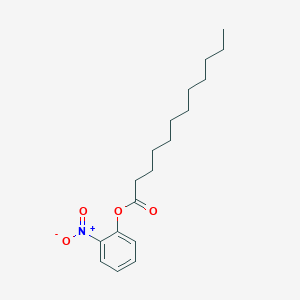

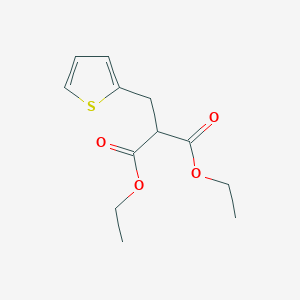
![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B3256117.png)
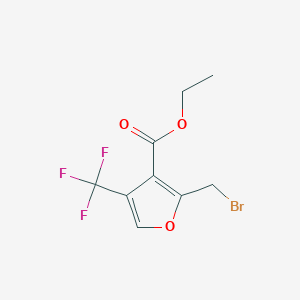
![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B3256129.png)
![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
